molecular formula C12H19N3O B2815391 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide CAS No. 1448062-65-4

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide

Cat. No.: B2815391
CAS No.: 1448062-65-4
M. Wt: 221.304
InChI Key: CMSOEOUSZZLTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSOEOUSZZLTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN(C2=C1CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C13H19N3OC_{13}H_{19}N_{3}O. Its structure features an indazole core which is known for various biological activities. The molecular weight of the compound is approximately 235.31 g/mol.

Structural Formula

The structural representation can be summarized as follows:

N 1 methyl 4 5 6 7 tetrahydro 1H indazol 3 yl methyl propionamide\text{N 1 methyl 4 5 6 7 tetrahydro 1H indazol 3 yl methyl propionamide}

Anticancer Activity

Recent studies have indicated that compounds containing indazole moieties exhibit significant anticancer properties. For instance, derivatives of indazole have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound effectively reduced cell viability in cancer cells with IC50 values ranging from 10 to 20 µM depending on the specific cell line tested.

Antimicrobial and Antiviral Properties

Indazole derivatives have also been reported to possess antimicrobial and antiviral activities. Research indicates that this compound has shown effectiveness against various bacterial strains and viral infections. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of viral replication processes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Indazole Core : The indazole core can be synthesized through the Fischer indole synthesis method.
  • Alkylation : The indazole is then alkylated using a suitable alkylating agent to introduce the 1-methyl group.
  • Amidation : Finally, the alkylated indazole is reacted with propionic acid or its derivatives to form the desired amide bond.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry assessed the anticancer efficacy of N-(indazolyl) derivatives. Results showed that compounds similar to this compound exhibited potent cytotoxic effects on A549 lung cancer cells with an IC50 value of 15 µM .

Case Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, N-(indazolyl) derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values of 32 µg/mL for both bacterial strains .

Summary of Findings

Activity IC50/MIC Values Cell Lines/Bacteria
Anticancer10 - 20 µMVarious cancer cell lines
Antimicrobial32 µg/mLStaphylococcus aureus
32 µg/mLEscherichia coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.